molecular formula C9H17N B8673657 Allyl-(2-methyl-pent-4-enyl)-amine

Allyl-(2-methyl-pent-4-enyl)-amine

Cat. No.: B8673657
M. Wt: 139.24 g/mol
InChI Key: BLZNRHWZBQUSIQ-UHFFFAOYSA-N
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Description

Allyl-(2-methyl-pent-4-enyl)-amine (CAS: 362509-50-0) is a branched aliphatic amine featuring an allyl group (-CH₂CHCH₂) and a 2-methyl-pent-4-enyl substituent. Its molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol .

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-methyl-N-prop-2-enylpent-4-en-1-amine

InChI

InChI=1S/C9H17N/c1-4-6-9(3)8-10-7-5-2/h4-5,9-10H,1-2,6-8H2,3H3

InChI Key

BLZNRHWZBQUSIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CNCC=C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

2.1. Synthesis of Imidazolidin-2-ones

One notable application of allyl-(2-methyl-pent-4-enyl)-amine is in the synthesis of imidazolidin-2-ones via palladium-catalyzed carboamination reactions. This method allows for the formation of C–C and C–N bonds in a single step, yielding products with high diastereoselectivity. The precursors for this synthesis can be prepared from readily available allylic amines, showcasing the compound's utility in generating biologically active cyclic ureas .

Data Table 1: Synthesis Outcomes of Imidazolidin-2-ones

Substrate TypeYield (%)Diastereoselectivity
1-Allyl-3-ethyl-1-methylurea68Moderate
1-Allyl-1-methyl-3-phenylurea97High

Medicinal Chemistry

3.1. Biological Activity

This compound derivatives have shown promise in medicinal chemistry due to their potential as HIV protease inhibitors and other therapeutic agents. The structural characteristics of allylic amines enhance their interaction with biological targets, making them suitable candidates for drug development .

Polymer Science

4.1. Polymerization Potential

The compound's ability to undergo free radical polymerization makes it an important monomer in the development of new materials. Its low toxicity and sustainability compared to traditional aromatic compounds position it as a favorable alternative in producing resins and plastics .

Data Table 2: Polymerization Applications

Application TypeDescription
Epoxy ResinsUsed as a reactive diluent or hardener
Unsaturated Polyester ResinsServes as a building block for polymer chains
PlasticizersEnhances flexibility and durability of plastics

Case Studies

5.1. Synthesis of Chiral Homoallylic Nitriles

In a study exploring iridium-catalyzed allylation reactions, this compound was utilized to synthesize chiral homoallylic nitriles from cyanoacetates, demonstrating its effectiveness in creating complex organic molecules with stereochemical control .

Comparison with Similar Compounds

Tautomeric and Electronic Structure Comparisons

Allyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine
  • Structural Features : Combines an allyl amine with a 1,3,4-thiadiazole ring and pyridyl substituent.
  • Tautomerism: Exists in equilibrium between amino (type a) and imino (type b) tautomers in solution. Solid-state stabilization of the exo-amino form occurs via hydrogen bonding, with DFT calculations showing a 35.6 kJ/mol energy difference favoring the amino tautomer .
  • Electronic Properties: ¹⁵N-NMR chemical shifts range from -309 ppm (N6 amino) to -23 ppm (N4 thiadiazole) for type a, contrasting with -225 to -80 ppm for type b .
  • Comparison : Unlike Allyl-(2-methyl-pent-4-enyl)-amine, the thiadiazole-pyridyl system introduces conjugation and tautomerism, significantly altering electronic properties and reactivity.
3-Phenylallyl-(5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine
  • Structural Features : Substitutes the allyl group with a 3-phenylallyl moiety.
  • Tautomerism: Similar amino-imino equilibrium but with a smaller energy difference (34.3 kJ/mol) between tautomers .
  • Electronic Properties: Reduced shielding of the N6 amino group (-304 ppm vs. -308 ppm in the allyl derivative) due to phenyl-induced electron withdrawal .
  • Comparison : The phenyl group enhances steric bulk and electron-withdrawing effects, influencing tautomeric stability and synthetic pathways compared to purely aliphatic analogs.
Allyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine
  • Structural Features : Contains a methyl-substituted aryl group (p-tolyl) on the thiadiazole ring.
  • Reactivity : The electron-donating methyl group may facilitate electrophilic substitution reactions, contrasting with halogenated derivatives .
  • Comparison : Demonstrates how aryl substituents modulate reactivity compared to aliphatic chains in this compound.
Allyl-(4-chloro-phthalazin-1-yl)-amine
  • Structural Features : Chlorine atom on a phthalazine ring.
  • Applications : Bioactive properties make it relevant in medicinal chemistry. The chloro group enhances electrophilicity, enabling cross-coupling reactions .
  • Comparison : Highlights the impact of halogen substituents on applications and synthetic versatility, unlike the purely hydrocarbon-based target compound.
Allyl-[(S)-1-(2,4-difluoro-3-phenoxy-phenyl)-propyl]-amine
  • Synthesis : Requires multi-step routes involving Ti(OEt)₄ for imine formation and CsF for nucleophilic substitutions .
  • Comparison: The steric demands of difluoro-phenoxy groups necessitate specialized reagents, unlike the simpler aliphatic synthesis of this compound.
Aminosilanes (e.g., Allyl-trimethylsilane)
  • Reactivity: Allyl-substituted aminosilanes undergo insertion reactions with phenyl isocyanate, forming silylated ureas .
  • Comparison : The silicon center introduces unique reactivity, diverging from the purely organic behavior of the target compound.

Physicochemical and Functional Properties

Compound Key Features Tautomerism ¹⁵N-NMR Shifts (ppm) Notable Applications
This compound Aliphatic, branched structure None N/A Intermediate in organic synthesis
Allyl-(5-pyridin-2-yl-thiadiazol)-amine Conjugated heterocycles, tautomerism Yes -309 to -23 Medicinal chemistry, agrochemicals
Allyl-(4-chloro-phthalazin-1-yl)-amine Chlorinated phthalazine, bioactive No N/A Drug discovery
3-Phenylallyl-thiadiazol-amine Phenyl-induced steric/electronic effects Yes -304 (N6) Material science

Q & A

Basic: What synthetic methodologies are established for Allyl-(2-methyl-pent-4-enyl)-amine, and how is purity validated?

Answer:
The primary synthetic route involves Pd-catalyzed cross-coupling reactions using allyltrifluoroborates and aroyl chlorides. For example, potassium allyltrifluoroborate undergoes isomerization to form α,β-unsaturated ketones, which can be further functionalized to allylamines . Alternative methods include bio-catalytic pathways using engineered enzymes to convert alcohols to amines sustainably, as demonstrated in enzymatic cascades .

Purity validation typically employs:

  • NMR spectroscopy (e.g., ¹H NMR in CDCl₃ to confirm allyl group integration and stereochemistry) .
  • SEC (Size Exclusion Chromatography) for polymer-conjugated derivatives (e.g., allyl-(PEG-OH)₂ with Mₙ = 5.28 × 10³ g/mol and dispersity = 1.08) .
  • HPLC-HR/MS for biosynthetic analogs (e.g., detection of allyl-veramycin with C₂₃H₂₈O₅ formula) .

Basic: What safety protocols are critical during experimental handling?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular contact. Allylamines are corrosive and may cause respiratory irritation .
  • Ventilation: Use fume hoods for reactions involving volatile intermediates.
  • Waste Management: Segregate waste and collaborate with certified disposal agencies to mitigate environmental contamination .

Advanced: How can Pd-catalyzed reactions be optimized for regioselective synthesis?

Answer:
Regioselectivity challenges in cross-coupling arise from competing β-hydride elimination or isomerization. Strategies include:

  • Microwave irradiation to accelerate reactions and reduce side products .
  • Ligand design: Bulky phosphine ligands (e.g., XPhos) favor allyl over crotyl intermediates .
  • Solvent optimization: Anhydrous THF/toluene mixtures improve yields in PEG-conjugated allylamines .

Advanced: How are structural isomers resolved during synthesis?

Answer:
Isomerization during synthesis (e.g., α,β- to β,γ-unsaturated ketones) requires:

  • 2D NMR (COSY, NOESY): To differentiate allyl group positioning in analogs like allyl-veramycin .
  • Chromatographic separation: Reverse-phase HPLC with UV detection isolates isomers in PEG derivatives .
  • Computational modeling: DFT calculations predict thermodynamic stability of isomers to guide synthesis .

Advanced: How does precursor-directed biosynthesis incorporate allyl groups?

Answer:
In polyketide biosynthesis (e.g., veramycins), low substrate-specificity enzymes accept allyl-malonic acid as a precursor. Key steps:

  • Feeding experiments: Allyl-malonic acid is introduced during fermentation, leading to lactone ring modification .
  • Enzyme engineering: Directed evolution of acyltransferase domains enhances allyl group incorporation .

Advanced: What role do allyl-metal intermediates play in catalysis?

Answer:
Pincer-type organometallic complexes stabilize allyl-metal intermediates (e.g., Ni or Pd), enabling:

  • C–N bond formation: Allyltrifluoroborates react with aryl chlorides via oxidative addition .
  • Mechanistic studies: In situ XAFS and kinetic isotope effects (KIEs) probe metal-allyl bonding and turnover .

Advanced: How are molecularly imprinted polymers (MIPs) applied in detection?

Answer:
Allyl-β-cyclodextrin (allyl-β-CD) in MIPs enhances analyte binding via:

  • Hydrophobic interactions: Allyl groups trap aromatic analytes (e.g., clenbuterol) in β-CD cavities .
  • Cross-linking optimization: Ethylene glycol dimethacrylate improves template rebinding capacity (80–95% recovery in liver samples) .

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